molecular formula C16H18N2O3 B2516693 N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-3-carboxamide CAS No. 2034450-71-8

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-3-carboxamide

Cat. No.: B2516693
CAS No.: 2034450-71-8
M. Wt: 286.331
InChI Key: AXKXKRIEFXSJSJ-HDJSIYSDSA-N
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Description

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-3-carboxamide is a chemical compound offered for research and development purposes. This molecule features a stereochemically defined (1r,4r)-trans-cyclohexyl backbone, which is often utilized in medicinal chemistry to impose conformational restraint and improve physicochemical properties. The structure combines a pyridin-2-yloxy ether linkage with a furan-3-carboxamide pharmacophore. The furan ring is a privileged scaffold in drug discovery, known for its presence in compounds with a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . Researchers may investigate this molecule as a potential kinase inhibitor intermediate, given that similar structures containing pyridinyloxy and carboxamide groups have been explored as inhibitors of targets like c-Met receptor tyrosine kinase, which plays a pivotal role in oncogenesis and tumor progression . The compound is provided for laboratory research use only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this and all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

N-(4-pyridin-2-yloxycyclohexyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-16(12-8-10-20-11-12)18-13-4-6-14(7-5-13)21-15-3-1-2-9-17-15/h1-3,8-11,13-14H,4-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKXKRIEFXSJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=COC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)furan-3-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This article delves into its biological activity, synthesizing available research findings, structural characteristics, and potential therapeutic implications.

Structural Characteristics

The compound's molecular formula is C17H22N2O3C_{17}H_{22}N_{2}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique structure includes:

  • Furan Ring : A five-membered aromatic ring contributing to the compound's stability and reactivity.
  • Cyclohexyl Group : Enhances hydrophobic interactions, potentially influencing bioavailability.
  • Pyridine Moiety : Known for its biological activity, it may facilitate interactions with various biological targets.

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Formation of the Furan Ring : Utilizing the Paal-Knorr synthesis.
  • Dimethylation : Employing methylating agents like methyl iodide.
  • Carboxamide Formation : Reaction with cyclohexylamine to introduce the carboxamide group.

While specific studies on the mechanism of action for this compound are lacking, similar compounds have shown significant biological activities such as enzyme inhibition and antitumor effects.

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit diverse biological activities:

  • Antitumor Activity : Compounds with similar structural features have demonstrated effectiveness against various cancer cell lines.
  • Enzyme Inhibition : Certain derivatives have been reported to inhibit key enzymes involved in disease pathways.

Comparative Biological Activity Table

Compound NameStructure FeaturesBiological Activity
4-(6-Methylpyridin-2-yloxy)-N-(cyclohexyl)benzamidePyridine ring with cyclohexylAntitumor activity
5-(Pyridin-2-yloxy)-N-(cyclopentyl)furanamideFuran ring and cyclopentaneAntiviral properties
3-Carbamoyl-N-(methyl)pyridineMethylated pyridineEnzyme inhibition

Case Studies and Research Findings

  • Antitumor Studies : Research on related compounds has highlighted their potential in targeting cancer cells. For example, a recent study found that pyridine derivatives exhibited IC50 values in the low micromolar range against A549 lung cancer cells, indicating strong inhibitory effects .
  • Enzyme Inhibition : The compound's structural analogs have been investigated for their ability to inhibit enzymes critical in metabolic pathways. For instance, inhibitors targeting Factor XIa have shown promise in anticoagulant therapies .
  • Antiviral Potential : Some derivatives have been evaluated for antiviral properties against various viral strains, demonstrating significant activity at micromolar concentrations .

Comparison with Similar Compounds

ISRIB Series (eIF2B Antagonists)

The ISRIB analogs in share a bis-amide scaffold but differ in aryloxy substituents. Key comparisons include:

Compound Name Substituents (R₁, R₂) Synthetic Yield Key Features
ISRIB-A13 4-Cyanophenoxy, 4-Cyanophenoxy 36% Symmetric cyanophenoxy groups; moderate yield
ISRIB-A14 3,4-Dichlorophenoxy, 4-Chlorophenoxy 86% Chlorinated aryloxy groups; high yield
ISRIB-A15 3,4-Dichlorophenoxy (bis) Not reported Dichlorophenoxy symmetry; likely enhanced lipophilicity
Target Compound Pyridin-2-yloxy, Furan-3-carboxamide Not reported Heteroaromatic substituents; potential for improved solubility

Structural Insights :

  • Aryloxy vs. Heteroaromatic Substitutions: The target compound replaces ISRIB’s aryloxy groups with pyridine and furan rings. This substitution may enhance solubility due to nitrogen and oxygen heteroatoms, contrasting with ISRIB-A14’s lipophilic chlorophenoxy groups .

Fluoropyrimidine Analog ()

The compound N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)furan-3-carboxamide (CAS 2034401-75-5) shares the furan-3-carboxamide group but substitutes pyridin-2-yloxy with a fluoropyrimidinyloxy moiety .

Parameter Target Compound Fluoropyrimidine Analog
Molecular Formula C₁₆H₁₇N₂O₃ (inferred) C₁₅H₁₆FN₃O₃
Molecular Weight 285.32 g/mol 305.30 g/mol
Key Substituent Pyridin-2-yloxy 5-Fluoropyrimidin-2-yloxy
Potential Bioactivity eIF2B modulation (inferred) Undisclosed (patent compound)

Comparison :

  • The fluoropyrimidine analog introduces a fluorine atom and an additional nitrogen, which may improve metabolic stability or target binding affinity compared to the pyridine-based target compound .

Thiazolidine Carboxamide ()

The compound 2-(furan-3-yl)-3-(furan-2-ylcarbonyl)-N-(pyridin-4-ylmethyl)-1,3-thiazolidine-4-carboxamide features a thiazolidine ring fused with furan and pyridine groups.

Research Implications and Gaps

  • Pharmacological Data : While ISRIB analogs are established eIF2B antagonists, the target compound’s bioactivity remains uncharacterized in the provided evidence. Comparative studies on IC₅₀ values or cellular efficacy are needed.
  • Physicochemical Properties : lacks data on solubility, melting point, or stability for the fluoropyrimidine analog, limiting direct comparisons.
  • Synthetic Optimization : The high yield of ISRIB-A14 (86%) vs. ISRIB-A13 (36%) highlights the impact of electron-withdrawing substituents (e.g., chlorine) on reaction efficiency, a consideration for scaling up the target compound’s synthesis .

Preparation Methods

Starting Material Selection

The stereospecific synthesis begins with (1r,4r)-4-aminocyclohexanol (CAS: 1187856-45-6), a commercially available diastereomerically pure compound. Preservation of the (1r,4r) configuration is critical, as epimerization would yield undesired stereoisomers.

Etherification via Mitsunobu Reaction

The hydroxyl group of (1r,4r)-4-aminocyclohexanol undergoes etherification with pyridin-2-ol under Mitsunobu conditions:

  • Reagents : Pyridin-2-ol (1.2 equiv), diisopropyl azodicarboxylate (DIAD, 1.5 equiv), triphenylphosphine (PPh₃, 1.5 equiv)
  • Solvent : Tetrahydrofuran (THF), anhydrous
  • Conditions : 0°C → room temperature, 12 hours
  • Yield : 68–72%

Mechanism : The Mitsunobu reaction facilitates SN2-type substitution, inverting the configuration at the oxygen-bearing carbon. However, the rigid cyclohexane ring minimizes epimerization risks.

Protection-Deprotection Strategy

To prevent unwanted side reactions during etherification, the amine group is protected as a tert-butoxycarbonyl (Boc) derivative:

  • Protection : (1r,4r)-4-aminocyclohexanol + di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in dichloromethane (DCM), 0°C → room temperature, 2 hours (Yield: 95%).
  • Deprotection : Post-etherification, the Boc group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v), 0°C → room temperature, 1 hour (Yield: 89%).

Synthesis of Furan-3-carboxylic Acid

Furan-3-carboxylic acid (CAS: 488-93-7) is commercially available but can be synthesized via:

  • Oxidation of 3-furaldehyde : Using Jones reagent (CrO₃/H₂SO₄) in acetone, 0°C → 25°C, 3 hours (Yield: 82%).
  • Carboxylation of furan : Directed ortho-metalation with lithium diisopropylamide (LDA) followed by quenching with CO₂ (Dry Ice), THF, -78°C (Yield: 65%).

Amide Bond Formation

Carbodiimide-Mediated Coupling

The amine intermediate reacts with furan-3-carboxylic acid using 1,1'-carbonyldiimidazole (CDI) as an activating agent:

  • Reagents : Furan-3-carboxylic acid (1.2 equiv), CDI (1.5 equiv), (1r,4r)-4-(pyridin-2-yloxy)cyclohexylamine (1.0 equiv)
  • Solvent : Acetonitrile, anhydrous
  • Conditions : 65–70°C, 19 hours under nitrogen atmosphere
  • Work-up : Filtration, solvent removal via vacuum distillation, precipitation with water, and drying under reduced pressure (<60°C)
  • Yield : 78%
  • Purity : 97% (HPLC)

Optimization Notes :

  • Excess CDI ensures complete activation of the carboxylic acid.
  • Prolonged heating (19 hours) drives the reaction to >98% conversion.

Alternative Acyl Chloride Route

Furan-3-carboxylic acid chloride, generated via thionyl chloride (SOCl₂), reacts with the amine:

  • Chlorination : Furan-3-carboxylic acid + SOCl₂ (3 equiv), reflux, 2 hours (Yield: 91%).
  • Coupling : (1r,4r)-4-(Pyridin-2-yloxy)cyclohexylamine + acyl chloride (1.1 equiv), pyridine (2 equiv), DCM, 0°C → room temperature, 12 hours (Yield: 74%).

Purification and Characterization

Column Chromatography

Crude product purification employs silica gel with eluents:

  • Mobile Phase : 2–5% methanol in dichloromethane (gradient elution)
  • Rf : 0.45 (TLC, 5% MeOH/DCM)

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.32 (d, J=4.8 Hz, 1H, pyridine-H), 7.68 (t, J=7.6 Hz, 1H, pyridine-H), 7.21–7.45 (m, 5H, furan and cyclohexyl-H), 3.89 (d, J=6.1 Hz, 2H, OCH₂), 1.53–1.76 (m, 4H, cyclohexyl-H).
  • LCMS : m/z = 286.3 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield Purity Advantages Limitations
CDI-mediated coupling 78% 97% Mild conditions, high conversion Requires anhydrous solvents
Acyl chloride route 74% 93% Faster reaction time SOCl₂ handling hazards

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